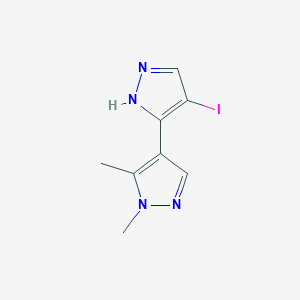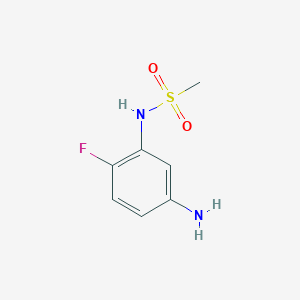
2-(4-chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C16H12ClF2N3O and its molecular weight is 335.74. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Triazole Derivatives and Their Broad Range of Biological Activities
The triazole core, a common feature in 2-(4-chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, is of significant interest due to its wide range of biological activities. Triazoles are renowned for their potential in drug development, offering a variety of structural modifications to target numerous biological pathways. This versatility has led to the exploration of triazole derivatives for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as their efficacy against neglected diseases. The continuous search for efficient synthetic methods that adhere to principles of green chemistry is crucial for the advancement of triazole-based therapeutics, particularly in combating antibiotic-resistant bacteria and addressing diseases prevalent in vulnerable populations (Ferreira et al., 2013).
Environmental Impact and Toxicity of Chlorophenols
While not directly related to the specific chemical compound , understanding the environmental behavior and toxicity of chlorophenol derivatives, which share structural similarities with chlorobenzyl components, is essential. Chlorophenols, known for their moderate toxic effects on mammalian and aquatic life, demonstrate the importance of assessing the ecological footprint of chemical derivatives. The research emphasizes the need for biodegradable compounds that minimize long-term environmental impact, guiding the development of safer chemical entities (Krijgsheld & Gen, 1986).
Potential for New 1,2,4-Triazole Derivatives
The exploration of 1,2,4-triazole chemistry has revealed a promising avenue for synthesizing biologically active substances. The diversity of antimicrobial, antifungal, antioxidant, and anti-inflammatory activities among 1,2,4-triazole derivatives highlights the potential for developing novel therapeutic agents. The ongoing research into new synthetic methods and biological evaluations of these compounds underscores the dynamic nature of triazole research and its relevance to modern medicinal chemistry (Ohloblina, 2022).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(2,6-difluorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N3O/c1-10-20-21(9-11-5-7-12(17)8-6-11)16(23)22(10)15-13(18)3-2-4-14(15)19/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYTXDTWQVXDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


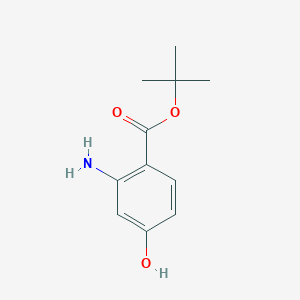
![6-bromo-N-{5-cyano-2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}pyridine-3-carboxamide](/img/structure/B2555552.png)

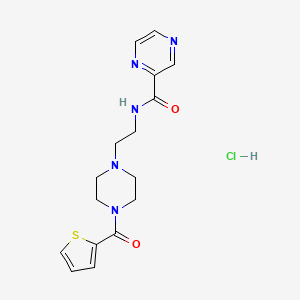


![2-(2-((4-chlorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555561.png)
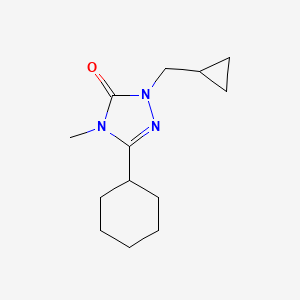
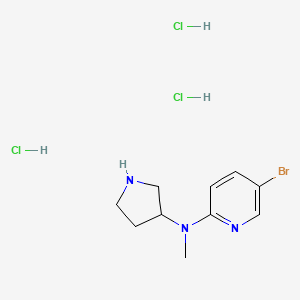

![Ethyl 2-[2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2555568.png)
